Boc-D-beta-Homoselenomethionine
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Overview
Description
Boc-D-beta-Homoselenomethionine is a synthetic amino acid derivative where the sulfur atom in methionine is replaced by a selenium atom. This compound is protected by a tert-butyloxycarbonyl (Boc) group, which is commonly used to protect amine groups in organic synthesis. The presence of selenium imparts unique chemical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-beta-Homoselenomethionine typically involves the following steps:
Protection of the amine group: The amine group of D-beta-Homoselenomethionine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile.
Selenation: The sulfur atom in methionine is replaced by selenium through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk protection: Large quantities of D-beta-Homoselenomethionine are reacted with Boc2O in the presence of a base.
Chemical Reactions Analysis
Types of Reactions
Boc-D-beta-Homoselenomethionine undergoes various chemical reactions, including:
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Major Products Formed
Oxidation: Selenoxide, selenone.
Reduction: Selenide.
Deprotection: Free amine derivative
Scientific Research Applications
Boc-D-beta-Homoselenomethionine has several applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-D-beta-Homoselenomethionine involves its interaction with biological molecules through its selenium atom. Selenium can participate in redox reactions, acting as an antioxidant by neutralizing reactive oxygen species. The Boc group protects the amine during synthesis and can be removed to expose the active site for further reactions .
Comparison with Similar Compounds
Similar Compounds
Boc-D-beta-Homomethionine: Similar structure but contains sulfur instead of selenium.
Boc-D-beta-Homophenylalanine: Contains a phenyl group instead of a selenium atom.
Uniqueness
Boc-D-beta-Homoselenomethionine is unique due to the presence of selenium, which imparts distinct redox properties and potential biological activities not found in its sulfur or phenyl analogs. This makes it a valuable compound for research in redox biology, medicinal chemistry, and material science .
Properties
Molecular Formula |
C11H21NO4Se |
---|---|
Molecular Weight |
310.26 g/mol |
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylselanylpentanoic acid |
InChI |
InChI=1S/C11H21NO4Se/c1-11(2,3)16-10(15)12-8(5-6-17-4)7-9(13)14/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
InChI Key |
QTCVBUATUZMYKQ-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC[Se]C)CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC[Se]C)CC(=O)O |
Origin of Product |
United States |
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